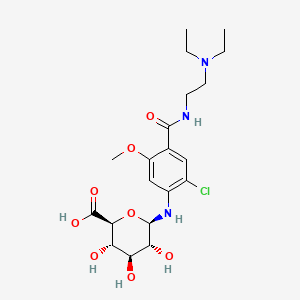

Metoclopramide N4-Glucuronide

Description

Significance of Glucuronidation as a Phase II Biotransformation Pathway in Xenobiotic Metabolism

Glucuronidation is a paramount Phase II biotransformation pathway involved in the metabolism of a vast array of xenobiotics, including drugs, as well as endogenous compounds. uomus.edu.iquef.fi This conjugation reaction is a critical component of the body's detoxification mechanism. uef.fitaylorandfrancis.com The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of a glucuronic acid moiety from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. uomus.edu.iqjove.comnih.gov

The significance of glucuronidation stems from several key factors. Firstly, D-glucuronic acid is readily available in the body, derived from D-glucose. uomus.edu.iq Secondly, a wide variety of functional groups on xenobiotic molecules can undergo conjugation with glucuronic acid. uomus.edu.iq The primary outcome of this conjugation is a significant increase in the water solubility of the original compound. jove.com The attached glucuronyl group, with its polar hydroxyl groups and an ionized carboxylate, transforms a lipophilic compound into a more polar, hydrophilic metabolite that can be more readily excreted from the body, typically via urine or bile. uomus.edu.iqtaylorandfrancis.comnih.gov This process generally leads to the inactivation of pharmacologically active compounds, thus serving as a true detoxification pathway. uef.fitaylorandfrancis.com

Specificity and Research Importance of N-Glucuronides

Glucuronide conjugates are classified based on the atom to which the glucuronic acid is attached. uomus.edu.iq While O-glucuronides (formed at hydroxyl or carboxyl groups) are the most common, N-glucuronides, formed at nitrogen atoms, represent a crucial and distinct area of drug metabolism research. uomus.edu.iqjove.com N-glucuronidation can occur on various nitrogen-containing functional groups, including aromatic and aliphatic amines, amides, and sulfonamides. uomus.edu.iq

The research importance of N-glucuronides is highlighted by their unique characteristics. The formation of N-glucuronides is often catalyzed by specific UGT isoforms, such as UGT1A4 and UGT2B10. hyphadiscovery.com This specificity can lead to significant inter-individual and interspecies variability in metabolism. hyphadiscovery.com Rates of N-glucuronidation in humans can be substantially higher than in common preclinical animal models, a factor that is critical during drug development to accurately predict human metabolism and clearance pathways. hyphadiscovery.com Furthermore, the development of drug candidates with reduced Cytochrome P450 (CYP) metabolism has increased the focus on Phase II pathways like N-glucuronidation as primary routes of elimination. hyphadiscovery.com

Contextualization of Metoclopramide (B1676508) Metabolism within Metabolite Identification Research

Metoclopramide is a drug that undergoes extensive metabolism involving both Phase I and Phase II reactions. drugbank.comnih.gov Its biotransformation is complex, with pathways including oxidation via CYP enzymes (primarily CYP2D6) and conjugation with sulfate (B86663) and glucuronic acid. drugbank.comnih.govmedicines.org.uk The identification of its various metabolites is a key aspect of understanding its disposition in the body.

Systematic research to fully characterize the metabolic profile of metoclopramide has led to the identification of numerous metabolites in both in vivo (in humans) and in vitro (using human liver microsomes) studies. nih.govnovartis.com These studies utilize advanced analytical techniques like high-accuracy mass spectrometry to detect and structurally elucidate the metabolic products. nih.govnovartis.com Among the identified metabolites are products of N-de-ethylation, hydroxylation, N-sulfation, and glucuronidation. nih.govnih.govnovartis.com Specifically, research has identified an N-glucuronide of metoclopramide (designated M7 in one study) as a metabolite formed in in vitro systems, alongside other glucuronidated forms such as an N-O-glucuronide (M1) and ether glucuronides (M6, M8). nih.govnovartis.com The specific characterization of these conjugates, including Metoclopramide N4-Glucuronide, is essential for a comprehensive understanding of the drug's metabolic fate.

Research Findings on this compound

Chemical and Physical Properties

This compound is a known metabolite of Metoclopramide. Its chemical properties have been documented through its synthesis as a reference standard for metabolic research.

| Property | Data |

| Synonyms | Metoclopramide N4-β-D-Glucuronide, 1-[[2-Chloro-4-[[[2-(diethylamino)ethyl]amino]carbonyl]-5-methoxyphenyl]amino]-1-deoxy-β-D-glucopyranuronic acid cymitquimica.com |

| Molecular Formula | C₂₀H₃₀ClN₃O₈ cymitquimica.combiosynth.com |

| Molecular Weight | 475.9 g/mol cymitquimica.combiosynth.com |

| CAS Number | 27313-54-8 biosynth.comsapphirebioscience.com |

Identified Metoclopramide Metabolites in Human Studies

A study aimed at understanding Metoclopramide metabolism in humans identified several metabolites both in urine from healthy volunteers and in in vitro incubations with human liver microsomes (HLM). nih.govnovartis.com

| Metabolite ID | Name/Description | Detected In |

| M1 | N-O-glucuronide | In Vivo & In Vitro |

| M2 | N-sulfate | In Vivo & In Vitro |

| M3 | Des-ethyl metabolite | In Vivo & In Vitro |

| M4 | Hydroxylated metabolite | In Vivo & In Vitro |

| M5 | Oxidative deaminated metabolite | In Vivo & In Vitro |

| M6 | Ether glucuronide | In Vitro only |

| M7 | N-glucuronide | In Vitro only |

| M8 | Ether glucuronide | In Vitro only |

| M9 | Carbamic acid | In Vitro only |

| M10 | Nitro metabolite | In Vitro only |

Table based on findings from Argikar et al., 2010. nih.govnovartis.com

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyanilino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O8/c1-4-24(5-2)7-6-22-18(28)10-8-11(21)12(9-13(10)31-3)23-19-16(27)14(25)15(26)17(32-19)20(29)30/h8-9,14-17,19,23,25-27H,4-7H2,1-3H3,(H,22,28)(H,29,30)/t14-,15-,16+,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHPSIDRULBFFB-YUAHOQAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858120 | |

| Record name | N-(2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27313-54-8 | |

| Record name | 1-[[2-Chloro-4-[[[2-(diethylamino)ethyl]amino]carbonyl]-5-methoxyphenyl]amino]-1-deoxy-β-D-glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27313-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide N4-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027313548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOCLOPRAMIDE N4-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DP6BA44CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymology and Biochemical Mechanisms of Metoclucopramide N4 Glucuronide Formation

Role of UDP-Glucuronosyltransferases (UGTs) in N-Glucuronidation Reactions

UDP-glucuronosyltransferases are a key family of phase II metabolic enzymes responsible for the glucuronidation of various compounds, including drugs, xenobiotics, and endogenous substances like bilirubin (B190676) and steroid hormones. frontiersin.orgmdpi.com This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. helsinki.fixenotech.com The resulting glucuronide conjugates are more water-soluble, facilitating their excretion from the body through bile and urine. frontiersin.orghelsinki.fi

N-glucuronidation is a specific type of glucuronidation that occurs on nitrogen-containing compounds. helsinki.fi This reaction can happen with primary aromatic amines, amides, tertiary aliphatic amines, and aromatic N-heterocycles. nih.gov The rate and extent of N-glucuronidation can show significant variation between different species, with humans generally exhibiting higher rates for certain compounds compared to animals. nih.gov This is largely attributed to the activity of specific UGT isoforms. nih.gov

Identification and Characterization of Specific UGT Isoforms Mediating Metoclopramide (B1676508) N4-Glucuronidation

The metabolism of metoclopramide involves several pathways, including oxidation and conjugation with glucuronic acid and sulfate (B86663). pdr.netfda.govdrugs.comnih.govmedicines.org.uk The formation of N-glucuronides is a notable conjugation reaction. nih.gov Research has identified specific UGT isoforms that play a predominant role in the N-glucuronidation of metoclopramide.

UGT1A4 Involvement in N-Glucuronide Synthesis

UGT1A4 has been recognized as a primary enzyme involved in the N-glucuronidation of many compounds, particularly those with tertiary amines. helsinki.finih.govdoi.org Studies have shown that UGT1A4 contributes to the metabolism of various drugs by forming N-glucuronides. hyphadiscovery.com For instance, it is the key enzyme in the formation of the major N-glucuronide metabolite of olanzapine. hyphadiscovery.com While direct studies extensively detailing UGT1A4's specific role in metoclopramide N4-glucuronidation are not abundant in the provided results, its known specialization in N-glucuronidation of tertiary amines makes it a highly probable contributor. nih.govdoi.org

UGT2B10 Contribution to N-Glucuronidation

Initially considered an "orphan" enzyme with limited known substrates, UGT2B10 has been identified as a major player in the N-glucuronidation of several amine-containing compounds. helsinki.fidoi.org It has been shown to be the primary enzyme for nicotine (B1678760) N-glucuronidation in the human liver. helsinki.fi Furthermore, UGT2B10 demonstrates high affinity for the N-glucuronidation of tricyclic antidepressants like amitriptyline (B1667244) and imipramine. doi.orgnih.gov Given that metoclopramide contains a tertiary amine, UGT2B10 is a likely and significant contributor to its N-glucuronidation, often exhibiting higher affinity for such substrates than UGT1A4. doi.org

Site-Specific Glucuronidation at the N4 Position of Metoclopramide

Metabolism of metoclopramide results in several metabolites, including conjugates. nih.govnih.govresearchgate.net One of the identified metabolic pathways is N-4 sulphate conjugation. drugbank.comresearchgate.net Similarly, glucuronidation occurs at a specific nitrogen atom. Metoclopramide N4-β-D-glucuronide has been identified as a metabolite found in human urine. biosynth.com This indicates that the glucuronic acid moiety is attached to the nitrogen atom at the 4-position of the metoclopramide molecule. In vitro studies using human liver microsomes have also identified an N-glucuronide metabolite. nih.gov

In Vitro Enzyme Kinetic Characterization of N4-Glucuronidation Processes

In vitro studies using human liver microsomes (HLMs) and recombinant UGT enzymes are essential for characterizing the kinetics of drug metabolism. For many N-glucuronidation reactions, enzymes follow Michaelis-Menten kinetics, allowing for the determination of key parameters like the Michaelis constant (Km) and maximum velocity (Vmax).

For example, the N-dealkylation of metoclopramide, another metabolic pathway, has been shown to follow Michaelis-Menten kinetics in HLMs with a Km of approximately 68-72 μM and a Vmax of around 183-736 pmol/min/mg of protein. researchgate.netdrugbank.com The metabolism of metoclopramide by recombinant CYP2D6 also followed Michaelis-Menten kinetics with a Km of 1.20 ± 0.29 μM and a Vmax of 6.1 ± 0.23 pmol product/min/pmol CYP2D6. nih.gov

While specific kinetic data for the N4-glucuronidation of metoclopramide is not detailed in the provided search results, studies on similar compounds provide a framework for how this would be characterized. For instance, the glucuronidation of tricyclic antidepressants by UGT2B10 and UGT1A4 shows distinct kinetic profiles, with UGT2B10 generally having a much lower Km (higher affinity) than UGT1A4. nih.gov The kinetics of glucuronidation in HLMs can sometimes be biphasic, suggesting the involvement of both high-affinity (like UGT2B10) and low-affinity (like UGT1A4) enzymes. nih.gov

Chemical Synthesis and Derivatization Strategies for Metoclopramide N4 Glucuronide for Research Applications

Synthetic Pathways for Reference Standard Generation

The chemical synthesis of drug glucuronides is a fundamental approach for producing the high-purity reference standards required for analytical and metabolic studies. pharmgkb.org The synthesis of an N-glucuronide like Metoclopramide (B1676508) N4-glucuronide typically involves the coupling of the parent drug, metoclopramide, with a suitable glucuronic acid donor.

A common strategy involves the use of a protected glucuronyl donor, such as a methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide, which can react with the aromatic N4-amino group of metoclopramide. The key steps in this pathway generally include:

Protection of Glucuronic Acid: The carboxyl and hydroxyl groups of glucuronic acid are protected to prevent unwanted side reactions. Acetyl (Ac) or benzyl (B1604629) (Bn) groups are common for hydroxyl protection, while the carboxyl group is often converted to a methyl or allyl ester.

Activation of the Anomeric Center: The anomeric (C1) position of the protected glucuronic acid is activated to facilitate nucleophilic attack by the amine. This is often achieved by converting the anomeric hydroxyl into a good leaving group, such as a bromide or a trichloroacetimidate.

Glycosylation Reaction: The activated glucuronyl donor is reacted with metoclopramide. The N4-amino group of metoclopramide acts as the nucleophile, attacking the anomeric carbon of the sugar to form the N-glycosidic bond. This reaction is typically carried out in the presence of a promoter or catalyst, such as silver salts or Lewis acids (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf).

Deprotection: In the final step, all protecting groups are removed from the sugar moiety and the carboxyl group is hydrolyzed to yield the final Metoclopramide N4-glucuronide. This step requires carefully chosen conditions to avoid cleavage of the newly formed, and often sensitive, N-glycosidic bond. hyphadiscovery.com

The stereochemical outcome at the anomeric center is critical, as biological processes exclusively produce the β-anomer. rsc.org Reaction conditions, including the choice of solvent, promoter, and protecting groups, are optimized to ensure high stereoselectivity for the desired β-glucuronide. arkat-usa.org

| Parameter | Chemical Synthesis | Microbial Biotransformation | Late-Stage Chemical Glucuronidation |

| Primary Goal | High-purity reference standard | Scalable metabolite production | Efficient, direct conjugation |

| Starting Materials | Metoclopramide, protected glucuronyl donor | Metoclopramide, microbial culture & media | Metoclopramide, activated glucuronyl donor |

| Key Advantage | High purity and well-defined structure | Can produce complex or difficult-to-synthesize metabolites | Bypasses multi-step synthesis of precursors |

| Key Challenge | Multi-step, potential for low yields, stereocontrol | Screening for suitable microbial strains, lower yields | Substrate scope, functional group tolerance |

This table provides a comparative overview of the different synthesis strategies for this compound.

Microbial Biotransformation Approaches for Metabolite Production

Microbial biotransformation presents a powerful and "green" alternative to chemical synthesis for producing drug metabolites. nih.govresearchgate.net This technique utilizes whole microbial cells or their enzymes to catalyze specific reactions, often mimicking mammalian metabolism with high selectivity. hyphadiscovery.com It is particularly valuable for generating N-glucuronides, which can sometimes be challenging to synthesize chemically. hyphadiscovery.comhyphadiscovery.com

The process for producing this compound via microbial biotransformation involves several stages:

Screening: A diverse panel of microorganisms, typically including various species of fungi and bacteria, is screened for their ability to convert metoclopramide into its N4-glucuronide metabolite. nuvisan.com This is often done in small-scale cultures where the parent drug is introduced, and the culture broth is later analyzed by techniques like LC-MS to detect the formation of the desired product.

Strain Optimization: Once a productive strain is identified, the fermentation conditions (e.g., media composition, pH, temperature, aeration, and incubation time) are optimized to maximize the yield of the metabolite.

Scale-Up: For preparative-scale production, the fermentation is scaled up from small flasks to larger fermenters (e.g., 10L to 100L). nuvisan.com This allows for the generation of milligram-to-gram quantities of the metabolite, sufficient for full structural elucidation and use as a reference standard. hyphadiscovery.com

Purification and Structure Elucidation: The metabolite is isolated from the culture broth and purified using chromatographic techniques. The definitive structure of the biosynthesized compound is then confirmed using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. hyphadiscovery.com

Microbial systems have been successfully employed to produce major N-glucuronides of various drugs, such as camonsertib, demonstrating the industrial applicability of this approach for obtaining significant quantities of metabolites for drug development studies. hyphadiscovery.com

| Microorganism Type | Examples of Genera | Relevance to Biotransformation |

| Fungi | Aspergillus, Cunninghamella, Rhizopus, Streptomyces | Known for a wide range of xenobiotic metabolism, including oxidation, hydrolysis, and conjugation. Streptomyces species are particularly noted for glucuronidation capabilities. hyphadiscovery.com |

| Bacteria | Bacillus, Pseudomonas | Possess diverse enzymatic machinery and are often used in screening panels for drug metabolite synthesis. nuvisan.com |

This table lists examples of microbial genera commonly used in biotransformation for drug metabolite production.

Advanced Late-Stage Chemical Glucuronidation Techniques

Late-stage functionalization is a cutting-edge strategy in chemical synthesis that aims to introduce functional groups into complex molecules at the final steps of a synthetic sequence. For glucuronidation, this approach avoids lengthy de novo synthesis by directly conjugating glucuronic acid to the parent drug. hyphadiscovery.com This is particularly advantageous for producing N-glucuronides, a class of metabolites for which synthesis requests have been increasing. hyphadiscovery.comhyphadiscovery.com

Key features of advanced late-stage chemical glucuronidation include:

Proprietary Screening Systems: Chemical companies have developed proprietary screens consisting of multiple robust and diverse reaction conditions for the late-stage synthesis of O- and N-glucuronides. hyphadiscovery.com These methods allow for rapid identification of optimal conditions for a given substrate.

Mild Deprotection Strategies: A critical challenge in N-glucuronide synthesis is the lability of the N-glycosidic bond, especially under harsh deprotection conditions. Modern methods employ tailored, mild deprotection strategies that are compatible with sensitive N-glucuronides, ensuring the integrity of the final product. hyphadiscovery.com

CO₂-Mediated N-Glycoconjugation: A recently developed and innovative technique enables the one-step chemical N-glycoconjugation of amines with high stereoselectivity under mild conditions. nih.gov Inspired by a biological pathway, this method involves:

Reacting the amine-containing drug (e.g., metoclopramide) with carbon dioxide (CO₂) to reversibly form a carbamic acid. nih.gov

The resulting carbamate (B1207046) anion then acts as a nucleophile in an SN2-type reaction with an activated glycosyl donor (e.g., a glycosyl halide). nih.gov

This CO₂-based protocol demonstrates excellent functional group tolerance and has been successfully applied to a wide range of complex, amine-containing drugs, providing a powerful tool for late-stage N-glucuronidation. nih.gov Such advanced techniques are readily scalable and represent a cost-effective and efficient way to access previously challenging N-glucuronide metabolites for research. hyphadiscovery.com

Advanced Analytical Methodologies for Characterization and Quantification of Metoclopramide N4 Glucuronide in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation and purification of Metoclopramide (B1676508) N4-Glucuronide from complex biological samples, enabling accurate quantification and further structural analysis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are the primary methods utilized.

HPLC stands as a cornerstone for the analysis of Metoclopramide and its conjugates, offering high resolution and sensitivity. Both ion-pair and reversed-phase chromatography are employed to achieve optimal separation.

Ion-pair chromatography is a valuable technique for enhancing the retention and resolution of polar and ionic compounds like Metoclopramide N4-Glucuronide on reversed-phase columns. This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and interaction with the stationary phase.

A study detailing the determination of metoclopramide and its glucuronide and sulphate conjugates in human biological fluids utilized reversed-phase ion-pair HPLC with a cyanopropyl column. nih.gov This approach proved to be precise, selective, and sensitive for the analysis of these compounds in plasma, urine, and bile. nih.gov The use of an ion-pairing agent allows for the effective separation of the polar glucuronide metabolite from endogenous interferences.

Table 1: Illustrative Ion-Pair HPLC Parameters for the Analysis of Metoclopramide and its Conjugates

| Parameter | Condition |

|---|---|

| Stationary Phase | Cyanopropyl-bonded silica |

| Mobile Phase | Acetonitrile, 20 mM Acetic Acid, 0.6 mM Sodium Octylsulphate, 0.5 mM Tetrabutylammonium Chloride |

| Detection | UV at 310 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Biological Matrix | Plasma, Urine, Bile |

This table presents a composite of typical conditions for ion-pair chromatography of metoclopramide and its conjugates and may require optimization for the specific analysis of this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of Metoclopramide and its metabolites. The separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.

For the analysis of Metoclopramide, various RP-HPLC methods have been developed, typically employing C8 or C18 columns. semanticscholar.org The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) to control the pH and ionic strength, thereby influencing the retention and peak shape of the analytes. nih.govnih.gov

Table 2: Representative Reversed-Phase HPLC Conditions for Metoclopramide Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Octadecylsilane (C18) bonded silica (e.g., Extend C18, 5 µm, 4.6 x 150 mm) |

| Mobile Phase | Ethanol and formic acid solution (pH 2.0; 30:70 v/v) |

| Detection | UV at 273 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table provides an example of RP-HPLC conditions for the parent drug, Metoclopramide. The separation of the more polar N4-Glucuronide metabolite would likely require a lower percentage of organic solvent in the mobile phase.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity, making it an attractive option for high-throughput screening and quantification of metabolites in research matrices.

The application of UPLC for the analysis of Metoclopramide and its related substances has demonstrated exceptional reproducibility and the ability to easily transfer validated HPLC methods to a UPLC platform. This suggests that UPLC can be effectively employed for the rapid and sensitive analysis of this compound, offering a substantial improvement in laboratory efficiency.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique that can be used for the qualitative screening of Metoclopramide and its metabolites. It is particularly useful for monitoring the progress of chemical reactions, such as the enzymatic hydrolysis of glucuronides, and for the preliminary separation of compounds from complex mixtures.

In the context of this compound, TLC can be employed to confirm its presence in biological samples after appropriate extraction procedures. Different solvent systems can be tested to achieve the desired separation of the metabolite from the parent drug and other related compounds. For instance, a mixture of 1-butanol and ammonia solution (19:1) has been used to separate related substances of Metoclopramide on silica gel plates with fluorescent indicator, with visualization under UV light. nihs.go.jp

Furthermore, preparative TLC can be utilized for the isolation of this compound from a sample matrix. This involves applying a larger amount of the sample to a thicker TLC plate and, after development, scraping the band corresponding to the metabolite for subsequent elution and further analysis, such as mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Methodologies

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the definitive structural elucidation and highly sensitive quantification of drug metabolites.

The molecular formula of this compound is C20H30ClN3O8, with a molecular weight of approximately 475.9 g/mol . nih.gov In mass spectrometry, the analysis of glucuronide conjugates often involves monitoring for a characteristic neutral loss of the glucuronic acid moiety (176 Da).

For structural elucidation, high-resolution mass spectrometry can provide the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ion and generate a characteristic fragmentation pattern. The fragmentation of glucuronides typically involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the aglycone (Metoclopramide in this case) and other fragment ions characteristic of the glucuronic acid moiety, such as m/z 175 and 113 in negative ion mode. nih.gov

For quantification, LC-MS/MS operating in multiple reaction monitoring (MRM) mode offers exceptional sensitivity and selectivity. This technique involves selecting the precursor ion (the molecular ion of this compound) and monitoring for one or more of its specific product ions. An LC-MS method for the determination of the parent drug, metoclopramide, in human plasma has been developed using a single-quadrupole mass spectrometer with an electrospray interface, monitoring the [M+H]+ ion at m/z 300. nih.gov A similar approach can be optimized for the highly sensitive and specific quantification of this compound in various biological matrices.

Table 3: Predicted Mass Spectrometric Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C20H30ClN3O8 |

| Molecular Weight | ~475.9 g/mol |

| Monoisotopic Mass | ~475.1721 Da |

| Predicted [M+H]+ ion | m/z 476.18 |

| Predicted [M-H]- ion | m/z 474.17 |

| Characteristic Neutral Loss | 176 Da (Glucuronic Acid) |

This table is based on the chemical structure of this compound and general principles of mass spectrometry of glucuronide conjugates.

Accurate Mass Measurement for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is fundamental in the initial characterization of unknown metabolites. By providing an accurate mass measurement of the parent ion, the elemental composition of the molecule can be confidently determined. For this compound, the molecular formula is established as C20H30ClN3O8. nih.gov This corresponds to a theoretical monoisotopic mass of 475.1721426 Da. nih.gov The high mass accuracy of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the experimental mass to be determined with a deviation of only a few parts per million (ppm) from the theoretical value, thereby confirming the elemental composition and distinguishing it from other potential isobaric compounds.

| Property | Value | Source |

| Molecular Formula | C20H30ClN3O8 | PubChem nih.gov |

| Monoisotopic Mass | 475.1721426 Da | PubChem nih.gov |

| Molar Mass | 475.9 g/mol | PubChem nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a crucial technique for obtaining structural information about a molecule by analyzing its fragmentation pattern upon collision-induced dissociation (CID). A characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety, which corresponds to a mass loss of 176.0321 Da (C6H8O6). nih.gov This neutral loss is a key diagnostic feature in identifying potential glucuronide metabolites in a complex mixture.

In the case of this compound, the MS/MS spectrum of the protonated molecule ([M+H]+ at m/z 476.1795) would be expected to show a prominent product ion at m/z 300.1474, corresponding to the protonated metoclopramide aglycone. Further fragmentation of the aglycone would likely follow the known fragmentation pathways of metoclopramide. This includes the cleavage of the amide bond, leading to characteristic fragment ions. The analysis of these fragmentation patterns provides a high degree of confidence in the structural assignment of the metabolite.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description |

| 476.1795 | 300.1474 | Loss of glucuronic acid moiety (-176.0321 Da) |

| 300.1474 | 227.0898 | Loss of diethylamine from the side chain |

| 300.1474 | 184.0429 | Cleavage of the amide bond |

Electrospray Ionization (ESI) Source Application in Positive Ion Mode

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like drug glucuronides. For the analysis of this compound, ESI is typically operated in the positive ion mode. This is because the basic nitrogen atoms in the metoclopramide structure, particularly the diethylamino group, are readily protonated to form the pseudomolecular ion [M+H]+. The generation of a stable and abundant protonated molecule is essential for subsequent MS/MS analysis and for achieving high sensitivity in quantitative assays. The use of positive ion mode ESI coupled with liquid chromatography (LC) allows for the sensitive and selective detection of this compound in complex biological matrices such as plasma and urine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides valuable information on the molecular weight and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous determination of its chemical structure.

1H-NMR Spectroscopic Assay Methods

Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy provides detailed information about the chemical environment of each proton in a molecule. In the context of this compound, 1H-NMR is instrumental in confirming the site of glucuronidation. The attachment of the glucuronic acid moiety to the N4-amino group of metoclopramide will induce significant changes in the chemical shifts of the aromatic protons on the benzene ring, as well as the disappearance of the N-H proton signal.

Cryoprobe NMR for Microgram-Scale Analysis

A significant challenge in the analysis of drug metabolites is often the limited amount of isolated material available. Cryoprobe NMR technology has emerged as a powerful solution to this problem, offering a substantial increase in sensitivity compared to conventional NMR probes. hyphadiscovery.comhyphadiscovery.com This enhanced sensitivity allows for the acquisition of high-quality NMR data on microgram quantities of a sample. For the definitive structural elucidation of a metabolite like this compound, which may be present in low concentrations in biological samples, cryoprobe NMR is an invaluable tool. It enables the acquisition of not only 1D 1H-NMR spectra but also 2D NMR experiments (e.g., COSY, HSQC, HMBC) on very small amounts of the isolated metabolite, which are essential for complete and unambiguous structural assignment. hyphadiscovery.com

Spectrophotometric Approaches for Detection and Quantitative Analysis

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative analysis of compounds that possess a chromophore. The parent drug, metoclopramide, exhibits a characteristic UV absorption maximum (λmax) at approximately 270-273 nm, which is attributable to the substituted benzamide chromophore. usa-journals.commedcraveonline.com

The conjugation of glucuronic acid to the N4-amino group of metoclopramide is expected to cause a shift in the absorption spectrum. The N-glucuronidation can alter the electronic properties of the aromatic amine, which is part of the chromophore. This may result in a slight bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax, as well as a change in the molar absorptivity.

While specific spectrophotometric data for this compound is not extensively documented, the development of a spectrophotometric method for its quantification would require the determination of its unique λmax and the establishment of a calibration curve in the appropriate research matrix. However, due to the often-complex nature of biological samples and the potential for overlapping absorption spectra from other endogenous compounds, spectrophotometric methods for metabolite quantification are generally less specific than chromatographic methods coupled with mass spectrometry.

| Compound | λmax (nm) | Solvent |

| Metoclopramide | 270-273 | 0.1 M HCl or Methanol |

| This compound | Not explicitly reported, but a spectral shift is expected. | - |

Investigation of Metoclopramide N4 Glucuronide in Preclinical and in Vitro Biotransformation Models

Studies Utilizing Human Liver Microsomes (HLM) for Metabolic Characterization

In vitro studies using human liver microsomes (HLM) have been instrumental in characterizing the metabolic pathways of metoclopramide (B1676508). pharmgkb.org These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs), which are crucial for Phase I and Phase II metabolism, respectively. pharmgkb.orgresearchgate.net

Incubations of metoclopramide with HLM have successfully identified several metabolites. pharmgkb.orgresearchgate.net Among the metabolites formed is an N-glucuronide, designated as M7 in some studies. nih.gov The formation of this glucuronide conjugate, along with other oxidative and conjugated products, highlights the role of hepatic enzymes in the biotransformation of metoclopramide. researchgate.netnih.gov Specifically, UGTs present in the microsomal fraction are responsible for catalyzing the attachment of glucuronic acid to the N4-position of metoclopramide. pharmgkb.orgresearchgate.net

Research has also explored the specific CYP isozymes involved in the initial oxidative metabolism of metoclopramide, which can then be followed by glucuronidation. CYP2D6 has been identified as a major enzyme in metoclopramide's metabolism, with CYP1A2, CYP2C9, CYP2C19, and CYP3A4 also contributing. researchgate.netnih.gov The interplay between these Phase I enzymes and the subsequent Phase II conjugation reactions, including N4-glucuronidation, is a key area of investigation in HLM studies.

Application of Human Liver Cytosol (HLC) in Glucuronidation Research

While human liver microsomes are the primary source for studying UGT-mediated glucuronidation, human liver cytosol (HLC) is typically utilized for investigating sulfotransferase (SULT) activity. pharmgkb.org Studies have employed HLC to characterize the formation of sulfate (B86663) conjugates of metoclopramide. pharmgkb.org Although the primary focus of this article is Metoclopramide N4-Glucuronide, it is important to note the comprehensive approach taken in metabolic studies, which often involves examining multiple conjugation pathways in different subcellular fractions. The formation of metoclopramide-N-4-sulfate has been identified as a significant metabolic pathway in humans. researchgate.net

Metabolic Profiling in Animal Models (e.g., Rabbit, Rat, Mouse)

The metabolic fate of metoclopramide, including the formation of its N4-glucuronide, has been investigated in various animal models to understand its biotransformation and excretion.

Excretion and Biotransformation Patterns in Preclinical Species

Studies in rabbits have shown that this compound and N4-sulfonate are major metabolites found in both urine and bile. researchgate.netresearchgate.net This indicates that in rabbits, both glucuronidation and sulfation at the N4-position are significant pathways for the elimination of metoclopramide. researchgate.net

In rats, the metabolism of metoclopramide also occurs primarily in the liver. nih.gov However, N-deethylation appears to be a more prominent metabolic pathway in lower animal species compared to humans. researchgate.net While the liver is the main site of metabolism, studies have found no significant involvement of kidney or lung tissue in the biotransformation of metoclopramide in rats. nih.gov

In mice, metoclopramide is extensively metabolized, and its metabolites are excreted in the urine. nih.gov Studies using chimeric mice with humanized livers have demonstrated the formation of N-glucuronides, a pathway that is less prevalent in conventional mice, highlighting species differences in this metabolic reaction. mdpi.com

Comparative Metabolism Studies of this compound Formation Across Diverse Species

Significant interspecies differences exist in the metabolic profiles of metoclopramide. researchgate.netresearchgate.net While N4-sulfate conjugation is a major pathway in humans, N4-glucuronidation is more prominent in species like the rabbit. researchgate.netresearchgate.net

N-glucuronidation reactions, in general, are known to be more prevalent in humans than in many laboratory animals. mdpi.comhyphadiscovery.com This is largely attributed to species-specific differences in the expression and activity of UGT enzymes, particularly UGT1A4. hyphadiscovery.com

Studies comparing the metabolism of metoclopramide in hepatocytes from humans, mice, rats, rabbits, dogs, and monkeys have provided valuable insights into these species variations. nih.gov For instance, while an N-O-glucuronide has been identified as a major metabolite in human plasma and urine, its formation can differ significantly in preclinical species. nih.gov The use of chimeric mice with humanized livers has shown promise in creating a more predictive model for human metabolic pathways, including the formation of N-glucuronides. mdpi.com

Table 1: Investigated Metabolic Pathways of Metoclopramide in Different Models

| Model | Key Metabolic Pathways Investigated | Major Metabolites Mentioned | Reference |

|---|---|---|---|

| Human Liver Microsomes | Cytochrome P450 oxidation, UDP-glucuronosyltransferase conjugation | N-glucuronide (M7), Oxidative metabolites | pharmgkb.orgnih.govnih.gov |

| Human Liver Cytosol | Sulfotransferase conjugation | N-sulfate conjugates | pharmgkb.org |

| Rabbit | N4-glucuronidation, N4-sulfation, Intestinal reabsorption | This compound, Metoclopramide N4-sulfonate | researchgate.netresearchgate.netnih.gov |

| Rat | Hepatic metabolism, N-deethylation | N-deethylated metabolites | researchgate.netnih.gov |

| Mouse | Oxidative metabolism, Urinary excretion | Oxidized metabolites | nih.govmdpi.com |

| Chimeric Mouse (humanized liver) | N-glucuronidation | N-glucuronides | mdpi.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Metoclopramide |

| This compound |

| Metoclopramide N4-sulfonate |

Future Directions in Metoclopramide N4 Glucuronide Research

Development of Novel Analytical Techniques for Enhanced Sensitivity and High-Throughput Analysis

The accurate quantification of drug metabolites is fundamental to pharmacokinetic and metabolic studies. While numerous methods exist for the parent drug, metoclopramide (B1676508), future research must focus on developing and refining analytical techniques specifically for Metoclopramide N4-Glucuronide. researchgate.netresearchgate.net Historically, the analysis of glucuronide conjugates often involved indirect measurement after enzymatic or chemical hydrolysis. scispace.comresearchgate.net Modern direct analysis approaches, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer superior selectivity and avoid potential inaccuracies from incomplete hydrolysis. scispace.com

Future efforts should aim to optimize LC-MS/MS methods for enhanced sensitivity and throughput. This includes the exploration of advanced chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) for faster separations and improved resolution from other metabolites and endogenous matrix components. sigmaaldrich.com Hydrophilic Interaction Liquid Chromatography (HILIC) presents another promising avenue, as it can be more effective for retaining highly polar compounds like glucuronides compared to traditional reversed-phase chromatography. researchgate.net

Method development should focus on achieving low limits of quantification (LOQ), enabling the study of the metabolite's kinetics even at low concentrations. ijrps.comresearchgate.net Furthermore, the development of high-throughput screening (HTS) assays, potentially in 96- or 384-well formats, would be invaluable for rapidly profiling large numbers of samples from in vitro metabolism studies, such as those involving panels of recombinant enzymes or different tissue preparations. nih.govdntb.gov.ua

| Parameter | Objective / Technique | Rationale |

|---|---|---|

| Chromatography | UHPLC, HILIC | Provides rapid separation and improved retention of polar glucuronide metabolites. researchgate.netsigmaaldrich.com |

| Ionization | Electrospray Ionization (ESI) | Effective for ionizing polar, thermally labile molecules like glucuronides. researchgate.net |

| Mass Analysis | Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) Mode | Offers high selectivity and sensitivity for quantification in complex biological matrices. researchgate.netscispace.com |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Removes interfering matrix components to reduce ion suppression and improve accuracy. researchgate.netscispace.com |

| Throughput | Automation, simplified extraction, fast LC gradients | Enables high-throughput screening for applications like UGT phenotyping. nih.gov |

Further Elucidation of Specific UGT Isoform Regulation and Genetic Variability Impact on N4-Glucuronidation (Excluding Clinical Outcomes)

Glucuronidation is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. springernature.comnih.gov The UGT1 and UGT2 families are primarily responsible for the metabolism of drugs. criver.com While it is known that metoclopramide is conjugated with glucuronic acid, the specific UGT isoform(s) responsible for the formation of this compound have not been definitively identified. medsafe.govt.nz Future research should focus on UGT reaction phenotyping to pinpoint the contributing enzymes. springernature.combioivt.com

This can be achieved through a systematic, multi-pronged approach:

Recombinant UGTs: Incubating metoclopramide with a panel of individual, recombinantly expressed human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7, 2B15) will directly identify which enzymes can catalyze N4-glucuronide formation. criver.comnih.gov

Chemical Inhibition: Using selective chemical inhibitors for specific UGTs in human liver microsomes (HLM) can help corroborate the findings from recombinant enzymes. springernature.comcriver.com A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

Correlation Analysis: The rate of this compound formation can be measured across a bank of individual human liver microsomes and correlated with the activities of UGT-specific probe substrates. nih.gov

Understanding the regulation of the identified UGT isoforms is the next logical step. This involves investigating factors that can alter enzyme expression and activity, such as induction or inhibition by co-administered compounds. Furthermore, the impact of genetic variability is a crucial area of study. Many UGT genes are polymorphic, and these genetic differences can lead to significant interindividual variability in metabolic capacity. nih.gov Research should aim to identify whether common single nucleotide polymorphisms (SNPs) in the relevant UGT genes result in altered enzyme kinetics (Vmax, Km) for Metoclopramide N4-glucuronidation, using in vitro systems with genotyped HLMs or recombinant variant enzymes.

Advanced Computational Modeling and In Silico Predictions of N4-Glucuronidation Pathways

Beyond PBPK, other in silico tools hold promise.

Metabolite Prediction Software: Rule-based systems (e.g., SyGMa, BioTransformer) and more advanced machine learning or deep learning models (e.g., MetaPredictor) can predict potential metabolites. nih.gov Such models could be trained and validated to specifically recognize and prioritize N-glucuronidation pathways for molecules with structures similar to metoclopramide. One study noted that an N-O-glucuronide of metoclopramide was formed sequentially via P450 and UGT enzymes, and that intermediates in this process matched model predictions. nih.gov

Molecular Docking and Modeling: Similar to how docking studies were used to predict a new site of metabolism for metoclopramide by CYP2D6, this approach can be applied to models of relevant UGT isoforms. nih.gov Docking Metoclopramide into the active site of candidate UGTs could provide structural insights into binding affinity and the favorability of the N4-position for conjugation.

These computational approaches can help prioritize experimental studies and build a more comprehensive, mechanistic understanding of the factors governing the N4-glucuronidation of metoclopramide.

Exploration of N4-Glucuronide Stability and Potential for Deconjugation in In Vitro and Preclinical Systems

The chemical stability of a metabolite is a key determinant of its disposition. Glucuronide conjugates can be susceptible to hydrolysis, which cleaves the glucuronic acid moiety and regenerates the parent drug (aglycone). scispace.com This deconjugation can occur non-enzymatically under certain pH conditions or be catalyzed by β-glucuronidase enzymes present in various tissues and gut bacteria. sigmaaldrich.comnih.gov

Future research must systematically evaluate the stability of this compound.

pH Stability: The stability of the N4-glucuronide should be assessed across a range of pH values, from acidic (simulating gastric conditions) to neutral and alkaline (simulating intestinal and physiological conditions). nih.govnih.gov Studies on other N-linked glucuronides have shown they are generally stable in the pH 4-10 range but can degrade at more extreme pH values. nih.gov

Enzymatic Hydrolysis: The susceptibility of this compound to deconjugation by β-glucuronidase from different sources (e.g., bovine liver, E. coli, Helix pomatia) should be investigated in vitro. nih.gov The efficiency of this hydrolysis can be dependent on the enzyme source and pH. imcstips.commdpi.com For example, some N+-glucuronides are resistant to hydrolysis by certain β-glucuronidase sources but susceptible to others, particularly those from bacterial sources like E. coli at neutral pH. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Metoclopramide N4-Glucuronide in biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with optimized mobile phases (e.g., acetonitrile:water gradients). For bile and urine samples, employ separatory protocols involving 0.45-μm polypropylene filters to isolate metabolites, followed by spectral analysis for quantification . Validate methods using spiked calibration curves and internal standards (e.g., deuterated analogs) to ensure precision (RSD < 15%) and accuracy (80–120% recovery) .

Q. What in vitro models are suitable for studying the glucuronidation kinetics of Metoclopramide?

- Methodology : Use human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT1A3) incubated with metoclopramide and uridine 5′-diphosphoglucuronic acid (UDPGA). Monitor reaction progress via time-course assays (0–120 min) and calculate kinetic parameters (Km, Vmax) using Michaelis-Menten plots. Include negative controls with boiled enzymes to confirm enzymatic activity .

Q. How can researchers validate the stability of this compound in stored biological samples?

- Methodology : Conduct stability tests under varying conditions:

- Short-term: Room temperature (4–24 hours).

- Long-term: -80°C (1–6 months).

- Freeze-thaw cycles (3–5 cycles).

Quantify degradation using LC-MS and compare peak areas to fresh samples. Acceptable stability thresholds: ≤15% degradation .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data on enterohepatic recirculation of this compound be resolved?

- Methodology : Combine in vivo biliary cannulation studies (e.g., rabbit models) with in vitro intestinal perfusion assays to assess reabsorption kinetics. Use isotopic labeling (e.g., ¹⁴C-metoclopramide) to track metabolite distribution. For contradictory human data, apply population pharmacokinetic modeling to account for interindividual variability in UGT expression or gut microbiota activity .

Q. What experimental strategies are effective for assessing the impact of UGT polymorphisms on this compound formation?

- Methodology :

Genotype human hepatocyte donors for common UGT variants (e.g., UGT1A1*28).

Compare glucuronidation rates across genotyped HLMs using LC-MS.

Validate findings with recombinant UGT isoforms harboring specific SNPs.

Statistical analysis: Use ANOVA to identify significant differences (p < 0.05) in metabolite yield between variants .

Q. How should researchers design studies to evaluate drug-drug interactions affecting this compound metabolism?

- Methodology :

- In vitro : Screen UGT inhibitors (e.g., probenecid) in HLMs using substrate depletion assays.

- In vivo : Conduct crossover trials in healthy volunteers, co-administering metoclopramide with suspected interactants (e.g., valproic acid). Collect serial plasma/bile samples for pharmacokinetic analysis.

- Data interpretation : Apply mechanistic static models or physiologically based pharmacokinetic (PBPK) simulations to predict interaction magnitude .

Q. What statistical approaches are recommended for reconciling contradictory data on this compound’s neurotoxicity potential?

- Methodology : Perform meta-analyses of preclinical and clinical studies, stratifying by dose, exposure duration, and model system (e.g., rodent vs. human). Use sensitivity analyses to identify confounding variables (e.g., blood-brain barrier permeability). For mechanistic insights, integrate transcriptomic data from brain endothelial cells exposed to the metabolite .

Methodological Considerations

- Chromatographic Standards : Reference USP-grade glyburide or metformin protocols for column conditioning (C18 columns, 25 cm × 4.6 mm) and mobile phase preparation (e.g., 0.1% formic acid) to ensure reproducibility .

- Ethical Compliance : For human studies, exclude pregnant/lactating participants due to metoclopramide’s teratogenic risk and breast milk excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.